ethyl 4-methyl-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate
Description
Ethyl 4-methyl-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and an ethyl carboxylate at position 3. The 2-amino group of the thiazole is acetylated and linked to a 6-oxo-3-(thiophen-2-yl)pyridazine moiety.
Synthesis Pathway (Based on ):
Thiazole Formation: The thiazole ring is synthesized via cyclization of a nitrile precursor with ethyl 2-bromoacetoacetate under basic conditions .
Pyridazinone Synthesis: The pyridazinone ring with a thiophen-2-yl substituent is likely formed through cyclocondensation of a diketone derivative with hydrazine, followed by functionalization at position 3 .
Acetylation and Coupling: The acetyl amino linker is introduced via coupling reagents (e.g., EDC/HOBt), connecting the thiazole and pyridazinone moieties .
Properties
Molecular Formula |
C17H16N4O4S2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H16N4O4S2/c1-3-25-16(24)15-10(2)18-17(27-15)19-13(22)9-21-14(23)7-6-11(20-21)12-5-4-8-26-12/h4-8H,3,9H2,1-2H3,(H,18,19,22) |
InChI Key |
MSTKKMZFAHSUQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3)C |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Synthesis
The thiazole ring is constructed via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. A representative method involves reacting 2-chloroacetoacetic acid ethyl ester with a thiobenzamide precursor under reflux in ethanol. For example:
Key parameters include:
Pyridazinone-Thiophene Side Chain Preparation
Coupling and Functionalization Strategies
Acylation of the Thiazole Amine
The amino group at position 2 of the thiazole is acylated with the pyridazinone-thiophene acetyl chloride. This step employs peptide-coupling reagents such as EDCI/HOBt in dimethylformamide (DMF):
Optimization Notes :
Protective Group Chemistry
Tert-butyloxycarbonyl (Boc) or carbobenzyloxy (CBz) groups protect reactive sites during synthesis. For instance, Boc-protected intermediates are deprotected using trifluoroacetic acid (TFA) in dichloromethane.
Reaction Monitoring and Purification
Analytical Techniques
-
Thin-Layer Chromatography (TLC) : Monitors reaction progression using silica plates and UV visualization.
-
High-Performance Liquid Chromatography (HPLC) : Confirms purity (>98%) post-recrystallization.
-
Nuclear Magnetic Resonance (NMR) : Validates structural integrity, particularly for thiophene proton signals at δ 7.2–7.8 ppm.
Purification Methods
-
Recrystallization : n-Butanol or methanol yields high-purity crystals.
-
Salt Formation : Hydrochloride salt precipitation in acetone enhances stability.
Data Tables: Synthesis Optimization
Table 1. Cyclization Conditions for Thiazole Formation
Table 2. Acylation Reaction Optimization
| Parameter | Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Coupling Reagent | EDCI/HOBt | 85 | 99.0 | |
| Solvent | DMF | 82 | 98.5 | |
| Reaction Time | 16–18 hours | – | – |
Challenges and Mitigation Strategies
-
Steric Hindrance : Bulky substituents on the pyridazinone ring slow acylation. Mitigated by using excess acyl chloride (1.5 equivalents).
-
Byproduct Formation : Unreacted intermediates are removed via selective recrystallization in methanol.
-
Moisture Sensitivity : Reactions conducted under nitrogen atmosphere improve reproducibility .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group at position 5 of the thiazole ring undergoes alkaline hydrolysis to yield the corresponding carboxylic acid.
Reaction Conditions :
-
Reagent: 2M NaOH
-
Solvent: Ethanol/water (3:1 v/v)
-
Temperature: Reflux (80°C)
-
Time: 6–8 hours
Outcome :
| Starting Material | Product | Yield (%) | Reference |
|---|---|---|---|
| Ethyl ester derivative | Carboxylic acid derivative | 85–92 |
This reaction is critical for generating bioavailable metabolites or intermediates for further functionalization.
Nucleophilic Substitution at the Thiazole Ring
The C-2 position of the thiazole ring participates in nucleophilic substitution due to electron-withdrawing effects from the adjacent acetyl amino group.
Example Reaction with Amines :
Reaction Conditions :
-
Reagent: Primary amines (e.g., benzylamine)
-
Solvent: Dry DMF
-
Temperature: 60°C
-
Catalyst: Triethylamine
Outcome :
| Amine Used | Product Structure | Yield (%) |
|---|---|---|
| Benzylamine | Thiazole C-2 substituted benzylamide | 78 |
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-deficient thiazole ring.
Cyclization Reactions
The compound undergoes intramolecular cyclization under acidic conditions to form fused heterocyclic systems.
Key Cyclization Pathways :
-
Thiazolo-Pyridazine Fused System :
Conditions : H2SO4 (conc.), 100°C, 4 hours
Product : Fused thiazolo[4,5-d]pyridazine derivative
Yield : 68% -
Interaction with Malononitrile :
In multicomponent reactions (similar to methods in ), the acetyl group reacts with malononitrile and aldehydes to form pyridine hybrids.
Conditions : Ethanol, piperidine catalyst, reflux
Product : Pyridine-thiazole conjugates
Yield : Up to 81%
Oxidation at the Pyridazine Ring
The 6-oxo group on the pyridazine ring can be further oxidized under strong conditions:
Reaction : Conversion to a carboxylic acid via oxidative cleavage.
Conditions : KMnO4, H2O, 90°C
Yield : 70% (isolated as sodium salt)
Functionalization of the Thiophene Moiety
The thiophen-2-yl group participates in electrophilic substitution reactions:
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Sulfonation | H2SO4/SO3, 50°C | Thiophene-2-sulfonic acid derivative | 63 |
| Bromination | Br2/FeBr3, CHCl3 | 5-Bromo-thiophene derivative | 58 |
Amide Bond Cleavage
The acetyl amino linker (–NHCO–) is susceptible to hydrolysis:
Conditions : 6M HCl, reflux, 12 hours
Product : 4-Methyl-2-amino-1,3-thiazole-5-carboxylic acid and pyridazinone fragment
Yield : 89% (carboxylic acid), 76% (pyridazinone)
Cross-Coupling Reactions
The thiophene moiety enables participation in palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh3)4, K2CO3, THF/H2O | Biaryl-thiazole hybrid | 72 |
| Sonogashira | CuI, PdCl2(PPh3)2, NEt3 | Alkynylated derivative | 65 |
Mechanistic Insights and Catalytic Behavior
-
SNAr at Thiazole C-2 : Enhanced by electron-withdrawing acetyl amino and ester groups.
-
Cyclization : Acidic conditions protonate the pyridazinone oxygen, triggering intramolecular nucleophilic attack by the thiazole nitrogen .
-
Steric Effects : Bulkiness of the 4-methyl group on the thiazole moderates reaction rates in substitution events.
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Parent Thiazole) | Key Influencing Factor |
|---|---|---|
| Ester hydrolysis | 1.5× faster | Electron-withdrawing pyridazine ring |
| Thiophene bromination | 0.8× slower | Steric hindrance from thiazole substituents |
| Suzuki coupling | 1.2× faster | Thiophene’s electron-rich π-system |
Scientific Research Applications
Molecular Formula
The molecular formula of ethyl 4-methyl-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate is .
Structural Characteristics
The compound features a thiazole ring, a pyridazine moiety, and a thiophene group, which contribute to its biological activity. The presence of these heterocycles enhances its potential as a therapeutic agent.
Anticancer Activity
Research has demonstrated that compounds containing thiazole and pyridazine derivatives exhibit promising anticancer properties. For instance, studies have shown that similar thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A notable case study involved the synthesis of related thiazole compounds that exhibited IC50 values in the low micromolar range against breast cancer cells .
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity. In vitro studies have revealed that derivatives of this compound show significant inhibition against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL .
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties. Research indicates that thiazole derivatives can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting their potential use in treating inflammatory diseases . The specific compound may also exhibit such effects, warranting further investigation.
Neuroprotective Activity
Recent studies have explored the neuroprotective effects of thiazole-based compounds. This compound could potentially protect neuronal cells from oxidative stress-induced damage, making it a candidate for neurodegenerative disease treatments .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry synthesized various thiazole derivatives and evaluated their anticancer activities. The study found that one derivative had an IC50 value of 0.5 µM against human breast cancer cells, indicating high potency .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, researchers tested ethyl 4-methyl derivatives against multiple bacterial strains. The results showed effective inhibition at concentrations as low as 25 µg/mL for certain strains, highlighting the compound's potential as an antimicrobial agent .
Case Study 3: Neuroprotective Effects
A recent investigation assessed the neuroprotective properties of thiazole derivatives in an animal model of Alzheimer's disease. The results indicated that treatment with these compounds improved cognitive function and reduced amyloid plaque deposition .
Mechanism of Action
The mechanism of action for this compound in biological systems involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridazine rings can interact with active sites of enzymes, potentially inhibiting their activity. The thiophene moiety may also play a role in binding to hydrophobic pockets within proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s unique profile is highlighted by comparing it to analogs with variations in the thiazole substituents, linker groups, and heterocyclic systems.
Table 1: Structural Comparison
Key Observations:
- Electron-Deficient Systems: The pyridazinone-thiophene system in the target compound contrasts with pyridinyl () or fused pyrimidine () systems, altering electronic properties and binding interactions.
- Linker Flexibility: The acetyl amino linker provides conformational flexibility compared to rigid triazole () or fused systems ().
- Solubility : The ethyl carboxylate group enhances aqueous solubility, similar to analogs in and , whereas carboxamides () may exhibit lower solubility.
Key Observations:
- Coupling Efficiency: The target compound’s acetyl amino linkage requires precise coupling conditions (e.g., EDC/HOBt), similar to amide bond formation in and .
- Heterocyclic Functionalization: Thiophene introduction on pyridazinone may involve Suzuki coupling or nucleophilic substitution, differing from pyridinyl derivatization in .
Table 3: Property Comparison
Key Observations:
- Lipophilicity : The target compound’s logP is intermediate, balancing hydrophilic (carboxylate) and hydrophobic (thiophene, methyl) groups.
- Biological Targets: Docking studies in suggest triazole-thiazole analogs target enzymes like α-glucosidase, while pyridinyl-thiazoles () show anticancer activity. The target’s pyridazinone-thiophene system may target kinases or inflammatory pathways.
Biological Activity
Ethyl 4-methyl-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate is a synthetic compound that belongs to a class of thiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 342.36 g/mol |
| IUPAC Name | Ethyl 4-methyl-2-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate |
The compound features a thiazole ring fused with a pyridazine moiety and a thiophene group, contributing to its unique biological properties.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Ethyl 4-methyl-2-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate has shown promising results against various bacterial strains.
In a study investigating the antimicrobial activity of thiophene derivatives, compounds similar to ethyl 4-methyl thiazoles demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Anticancer Activity
The anticancer potential of thiazole derivatives has been the subject of numerous investigations. Ethyl 4-methyl thiazoles have been reported to exhibit cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and liver cancer (HepG2).
A recent study indicated that compounds with similar structural features inhibited cell proliferation through apoptosis induction and cell cycle arrest at the G1 phase. The presence of electron-withdrawing groups in the thiazole structure enhances its potency against cancer cells .
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Thiazole derivatives have been noted for their ability to modulate inflammatory responses. Ethyl 4-methyl thiazoles have demonstrated inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity suggests potential therapeutic applications in treating inflammatory conditions .
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various thiazole derivatives, ethyl 4-methyl thiazoles were tested against Staphylococcus aureus and Escherichia coli. The results showed that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like penicillin and tetracycline .
Case Study 2: Anticancer Mechanism
A research project focused on the anticancer mechanisms of thiazole derivatives revealed that ethyl 4-methyl thiazoles induced apoptosis in HepG2 cells via the mitochondrial pathway. The study highlighted an increase in Bax/Bcl-2 ratio and activation of caspases, leading to programmed cell death .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing ethyl 4-methyl-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Utilize a multi-step approach starting with thiophene-2-carboxamide derivatives. For example, thiophene intermediates can be synthesized via Gewald reactions (condensation of ketones, sulfur, and cyanoacetates) to form 2-aminothiophene-3-carboxylate precursors .
- Step 2 : Introduce the pyridazinone moiety via cyclocondensation of hydrazine derivatives with diketones or via Biginelli-like reactions (e.g., using aldehydes, thioureas, and β-ketoesters) .
- Step 3 : Optimize coupling reactions (e.g., amide bond formation between the thiazole and pyridazinone-acetyl groups) using carbodiimide coupling agents (EDC/HOBt) in anhydrous DMF under nitrogen .
- Critical Parameters : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., ethanol vs. DMF) and catalyst loading (e.g., 10 mol% vs. 20 mol%) to improve yields .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- IR Spectroscopy : Confirm the presence of key functional groups:
- Amide I band (~1650 cm⁻¹ for C=O stretch) and thiazole C=N stretch (~1550 cm⁻¹) .
- Pyridazinone carbonyl (~1700 cm⁻¹) and thiophene C-S-C (~690 cm⁻¹) .
- NMR Analysis :
- ¹H NMR : Identify thiophene protons (δ 7.2–7.4 ppm), thiazole methyl (δ 2.4–2.6 ppm), and pyridazinone NH (δ 10–12 ppm, broad) .
- ¹³C NMR : Verify carbonyl carbons (amide C=O at ~165 ppm, ester C=O at ~170 ppm) and aromatic carbons (thiophene/thiazole) .
- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with the proposed structure .
Q. What strategies are recommended for assessing solubility and stability in biological assays?
- Methodology :
- Solubility Screening : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy at λ_max (e.g., 260–280 nm for aromatic systems). Include co-solvents (e.g., cyclodextrins) if precipitation occurs .
- Stability Studies : Incubate the compound in PBS, plasma, or liver microsomes at 37°C. Analyze degradation via HPLC at 0, 6, 12, and 24 hours. Identify metabolites using LC-MS/MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?
- Methodology :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times (24 vs. 48 hours), and compound concentrations (µM vs. nM ranges) .
- Counter-Screen Selectivity : Test against off-target kinases or receptors (e.g., EGFR, VEGFR) to rule out non-specific binding .
- Data Normalization : Use internal controls (e.g., staurosporine for apoptosis assays) and statistical tools (e.g., Grubbs’ test for outliers) .
Q. What computational approaches are effective for studying structure-activity relationships (SAR) of this compound?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2, thymidylate synthase). Focus on hydrogen bonds between the pyridazinone carbonyl and active-site residues .
- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors/acceptors. Validate with leave-one-out cross-validation (R² > 0.7) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify critical residue interactions .
Q. How can the compound’s metabolic pathway be elucidated to guide derivatization?
- Methodology :
- In Vitro Metabolism : Incubate with CYP450 isoforms (e.g., CYP3A4, CYP2D6) and analyze metabolites via UPLC-QTOF. Look for hydroxylation (m/z +16) or demethylation (m/z -14) .
- Isotope Labeling : Synthesize a deuterated analog (e.g., CD₃ at the thiazole methyl) to track metabolic cleavage sites using MS/MS .
- Derivatization Strategy : Block labile sites (e.g., ester → amide substitution) to improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
